molecular formula C16H14N4O3S B2469100 N-(2-methoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide CAS No. 484644-11-3

N-(2-methoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B2469100
CAS No.: 484644-11-3
M. Wt: 342.37
InChI Key: FUQZLXXVKMBSDL-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a pyridin-3-yl group at position 5 and a sulfanylacetamide moiety at position 2. The acetamide nitrogen is further substituted with a 2-methoxyphenyl group. This compound belongs to a class of molecules explored for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. Its structural uniqueness lies in the combination of a pyridine ring (electron-deficient heterocycle) and a 2-methoxyphenyl group (electron-rich aromatic system), which may influence its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-22-13-7-3-2-6-12(13)18-14(21)10-24-16-20-19-15(23-16)11-5-4-8-17-9-11/h2-9H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQZLXXVKMBSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the oxadiazole ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the pyridinyl group: This step often involves the use of pyridine derivatives in a nucleophilic substitution reaction.

    Attachment of the methoxyphenyl group: This can be done through electrophilic aromatic substitution reactions.

    Final assembly: The final step involves coupling the intermediate products to form the desired compound, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-methoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The biological activity and physicochemical properties of 1,3,4-oxadiazole sulfanyl acetamides are highly dependent on substituents at the oxadiazole core and the acetamide nitrogen. Below is a comparative analysis of key analogs:

Key Observations :

  • Pyridine vs. This may enhance binding affinity to enzymes or receptors with polar active sites.
  • Methoxy Positioning : The 2-methoxyphenyl group in the target compound may confer better metabolic stability compared to para-substituted methoxy groups (e.g., CDD-934506’s 4-methoxyphenyl), as ortho-substituents can sterically hinder oxidative metabolism .
  • Nitrophenyl vs.

Comparison :

  • The target compound’s synthesis likely mirrors and , but the pyridin-3-yl group may require specialized precursors (e.g., pyridine-3-carboxylic acid for oxadiazole formation).
  • Sodium hydride (NaH) in DMF is a common base/solvent system for S-alkylation, as seen in .
Antimicrobial Activity:
  • The target compound’s pyridin-3-yl group may enhance activity against Gram-negative bacteria compared to ’s 4-acetamidophenyl derivatives, which showed specificity for S. aureus .
  • ’s 3,4,5-trimethoxyphenyl derivatives demonstrated broad-spectrum antimicrobial activity, suggesting that methoxy groups at multiple positions improve potency .
Anticancer Potential:
  • Thiadiazole analogs () with pyridinyl groups showed IC50 values as low as 1.8 µM against Caco-2 cells, indicating that pyridine-containing heterocycles may be effective in oncology . The target compound’s oxadiazole core could offer similar efficacy with reduced toxicity.
Toxicity:
  • noted low hemolytic activity for 4-chlorophenyl derivatives, except for compounds with bulky substituents (e.g., 6g, 6j) . The target compound’s 2-methoxyphenyl group may reduce cytotoxicity compared to nitro- or halogen-substituted analogs.

Physicochemical Properties

Table 3: Predicted Properties (Based on Analog Data)
Property Target Compound CDD-934506 () (6f)
Molecular Weight ~371.41 g/mol () 401.38 g/mol 378.84 g/mol
logP (Lipophilicity) ~2.5 (pyridine increases polarity) ~3.1 (4-nitrophenyl) ~3.8 (4-chlorophenyl)
Solubility Moderate (polar pyridine) Low (nitrophenyl) Low (chlorophenyl)

Insights :

  • The pyridin-3-yl group likely improves aqueous solubility compared to purely aromatic substituents, aiding bioavailability.
  • The 2-methoxy group’s ortho position may reduce crystal packing efficiency, enhancing dissolution rates .

Biological Activity

N-(2-methoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N4O2S. The compound features a methoxyphenyl group and a pyridine ring linked through an oxadiazole moiety, which is known to contribute to various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The oxadiazole moiety may interact with specific enzymes, inhibiting their activity and thus altering metabolic pathways.
  • Receptor Modulation : The compound may bind to various receptors, modulating their functions and affecting cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that similar oxadiazole derivatives exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or biofilm formation .

Biological Activity Overview

The biological activities associated with this compound include:

  • Antimicrobial Properties : Research indicates that compounds with oxadiazole structures can exhibit significant antibacterial effects against various strains of bacteria.
  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro.
  • Anti-inflammatory Effects : There is potential for this compound to modulate inflammatory responses through its action on specific pathways.

1. Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several oxadiazole derivatives, including those structurally similar to this compound. Results indicated strong bactericidal effects against Staphylococcus species without significant cytotoxicity to normal cell lines .

2. Cytotoxicity Assessments

In another investigation, cytotoxicity was assessed using various cancer cell lines. The results demonstrated that certain derivatives led to increased cell viability at lower concentrations while exhibiting cytotoxic effects at higher doses . This dual behavior suggests a potential therapeutic window for further development.

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
AntimicrobialEffective against Staphylococcus spp.
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryModulation of inflammatory pathways

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